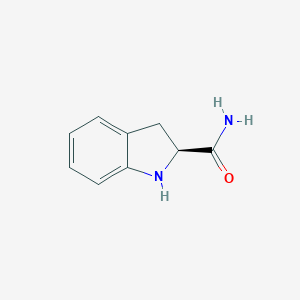

(2S)-2,3-dihydro-1H-indole-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2,3-dihydro-1H-indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-9(12)8-5-6-3-1-2-4-7(6)11-8/h1-4,8,11H,5H2,(H2,10,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATEDHUGCKSZDCP-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C21)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC2=CC=CC=C21)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110660-78-1 | |

| Record name | (2S)-2,3-dihydro-1H-indole-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodological & Application

Application Note: Peptide Coupling Conditions Using (2S)-2,3-dihydro-1H-indole-2-carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive technical guide on the strategic use of (2S)-2,3-dihydro-1H-indole-2-carboxamide derivatives in peptide synthesis. It elucidates the fundamental principles of peptide bond formation, details robust experimental protocols, and offers insights into the selection of optimal coupling conditions to empower researchers in the synthesis of novel peptidomimetics and complex peptide architectures.

Introduction: The Enduring Challenge of Amide Bond Formation

The creation of the amide bond is a cornerstone of organic synthesis, particularly in the construction of peptides and proteins that are central to numerous biological processes and therapeutic interventions. Despite being a mature field, the quest for more efficient, selective, and racemization-free peptide coupling methods remains a significant area of research.[1][2][3] The choice of coupling reagent and reaction conditions is paramount to the success of a peptide synthesis campaign, directly impacting yield, purity, and the preservation of stereochemical integrity.[1][2]

Derivatives of (2S)-2,3-dihydro-1H-indole-2-carboxamide represent a class of conformationally constrained building blocks that can be incorporated into peptide chains to impart unique structural features. This application note will explore the practical aspects of coupling these valuable synthetic intermediates.

Mechanistic Foundations of Peptide Coupling

The formation of a peptide bond involves the reaction of a carboxylic acid with an amine, a thermodynamically unfavorable process that necessitates the activation of the carboxyl group. This is achieved by converting the hydroxyl of the carboxylic acid into a good leaving group, thereby rendering the carbonyl carbon more susceptible to nucleophilic attack by the amine.

Carbodiimide-Mediated Coupling

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used coupling reagents.[4][5] The reaction proceeds through a highly reactive O-acylisourea intermediate.[4][5][6] However, this intermediate is prone to racemization and can rearrange to an unreactive N-acylurea.[4] To mitigate these side reactions, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often employed.[7] These additives trap the O-acylisourea to form a more stable and less reactive active ester, which then reacts cleanly with the amine.

Onium Salt-Based Coupling Reagents

Phosphonium and aminium/uronium salt-based reagents have become increasingly popular due to their high efficiency and rapid reaction times.[8]

-

Phosphonium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly effective and generate byproducts that are generally easy to remove.[9][10]

-

Aminium/Uronium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most efficient coupling reagents available.[8][11][12][13] HATU, in particular, is known for its ability to suppress racemization, which is attributed to the neighboring group effect of the pyridine nitrogen.[13]

Diagram 1: Generalized Peptide Coupling Workflow

Caption: A schematic representation of the key stages in a typical peptide coupling experiment.

Experimental Protocols

This section provides a detailed protocol for the coupling of an N-protected amino acid to a generic (2S)-2,3-dihydro-1H-indole-2-carboxamide derivative using HATU.

Materials and Reagents

-

N-Protected Amino Acid (e.g., Fmoc-L-Alanine)

-

(2S)-2,3-dihydro-1H-indole-2-carboxamide derivative

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Appropriate eluents for chromatography (e.g., ethyl acetate/hexanes)

Step-by-Step Protocol

-

Activation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 equiv.) and HATU (1.05 equiv.) in anhydrous DMF.

-

Basification: Cool the solution to 0 °C and add DIPEA (2.0 equiv.) dropwise.

-

Activation Stirring: Stir the mixture at 0 °C for 5 minutes, then allow it to warm to room temperature and stir for an additional 15 minutes.

-

Coupling: Dissolve the (2S)-2,3-dihydro-1H-indole-2-carboxamide derivative (1.0 equiv.) in a minimal amount of DMF and add it to the activated amino acid solution.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Comparative Coupling Conditions

| N-Protected Amino Acid | Coupling Reagent | Base | Solvent | Time (h) | Typical Yield (%) |

| Fmoc-Gly-OH | HATU | DIPEA | DMF | 2-4 | 90-98 |

| Boc-Phe-OH | HBTU | DIPEA | DMF | 3-6 | 85-95 |

| Z-Val-OH | PyBOP | DIPEA | DCM | 4-8 | 80-90 |

| Boc-Aib-OH | DIC/Oxyma | - | DCM | 12-24 | 70-85 |

Diagram 2: HATU-Mediated Coupling Mechanism

Caption: A simplified representation of the reaction pathway for peptide bond formation using HATU.

Conclusion

The successful incorporation of (2S)-2,3-dihydro-1H-indole-2-carboxamide derivatives into peptide scaffolds is readily achievable using modern coupling reagents. The choice of reagent and conditions should be tailored to the specific substrates, with HATU and other onium salt-based reagents offering a powerful and reliable option for most applications. Careful monitoring and purification are essential to ensure the isolation of the desired product in high purity. The methodologies outlined in this application note provide a solid foundation for the synthesis of novel and structurally diverse peptidomimetics.

References

-

Amide bond formation: beyond the myth of coupling reagents. (2025, August 7). ResearchGate. [Link]

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (n.d.). Aapptec. [Link]

-

Carbodiimides and Additives - Aapptec Peptides. (2021, May 19). Aapptec. [Link]

-

The use of N-urethane-protected N-carboxyanhydrides (UNCAs) in amino acid and peptide synthesis. (n.d.). PubMed. [Link]

-

Recent development of peptide coupling reagents in organic synthesis. (n.d.). [Link]

-

PYBOP: Mechanism And Uses In Peptide Synthesis - Perpusnas. (2026, January 6). Perpusnas. [Link]

-

APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011, May 1). [Link]

-

Nonclassical Routes for Amide Bond Formation | Chemical Reviews. (n.d.). ACS Publications. [Link]

-

Cheng, J. (2019, December 10). Recent Advances and Future Perspectives of Synthetic Polypeptides from N-Carboxyanhydrides. Cheng Research Group. [Link]

-

PyBOP peptide coupling reagent - Activotec. (n.d.). Activotec. [Link]

-

HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2020, December 21). YouTube. [Link]

-

APPLICATIONS OF PEPTIDE COUPLING REAGENTS - AN UPDATE Review Article. (n.d.). [Link]

-

Peptide Coupling Reagents, More than a Letter Soup. (n.d.). ACS Publications. [Link]

-

Amide bond formation: Beyond the myth of coupling reagents. (n.d.). ResearchGate. [Link]

-

Amide bond formation: beyond the dilemma between activation and racemisation. (n.d.). RSC Publishing. [Link]

-

Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis. (n.d.). Nature. [Link]

-

Amino acid N-carboxyanhydride. (n.d.). Wikipedia. [Link]

-

Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. (n.d.). ResearchGate. [Link]

-

Mechanism of peptide bond formation through carbodiimide. (n.d.). ResearchGate. [Link]

-

Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides. (n.d.). Cheng Research Group - University of Illinois. [Link]

-

HATU. (n.d.). Wikipedia. [Link]

-

DCC Coupling With HOBt Activation Mechanism | Organic Chemistry. (2023, February 1). YouTube. [Link]

-

Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (n.d.). MDPI. [Link]

-

Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. (2022, August 16). PMC. [Link]

-

Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents. (2013, November 14). PubMed. [Link]

- US7868024B2 - Derivatives of N-(heteroaryl)-1-heteroaryl-1H-indole-2-carboxamides, preparation thereof and therapeutic use thereof. (n.d.).

Sources

- 1. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. peptide.com [peptide.com]

- 5. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. bachem.com [bachem.com]

- 9. peptide.com [peptide.com]

- 10. PyBOP peptide coupling reagent - peptide synthesis - Activotec [activotec.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 13. HATU - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Catalytic Hydrogenation for Indoline-2-Carboxamide Production

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The selective hydrogenation of indole-2-carboxamides to their corresponding indoline-2-carboxamides is a critical transformation in medicinal chemistry, yielding scaffolds present in numerous biologically active molecules. This guide provides a comprehensive overview of catalytic hydrogenation methods, delving into the mechanistic principles, catalyst selection, and practical, field-tested protocols. We will explore both heterogeneous and homogeneous catalytic systems, offering detailed experimental procedures and insights to enable researchers to confidently select and execute the optimal strategy for their specific synthetic challenges.

Introduction: The Significance of the Indoline Scaffold and the Hydrogenation Challenge

The indoline moiety is a privileged scaffold in drug discovery, forming the core of a wide array of pharmaceuticals and natural products. The controlled reduction of the indole C2=C3 double bond to produce an indoline, while preserving the carboxamide functionality, is a non-trivial synthetic operation. The inherent aromaticity of the indole ring presents a significant activation barrier to hydrogenation.[1] Furthermore, the reaction is often plagued by a lack of selectivity, leading to over-reduction of the benzene ring or catalyst poisoning by the nitrogen-containing product.[1]

This document aims to demystify the catalytic hydrogenation of indole-2-carboxamides by providing a detailed examination of the underlying chemical principles and offering robust, step-by-step protocols.

Mechanistic Insights: Activating the Indole Ring

A key challenge in the hydrogenation of indoles is overcoming their aromatic stability. A widely adopted and effective strategy involves the protonation of the indole ring, typically at the C3 position, using a Brønsted acid co-catalyst. This protonation disrupts the aromatic system, forming a reactive iminium ion intermediate that is significantly more susceptible to hydrogenation.[1][2][3]

The general mechanism can be visualized as follows:

Caption: General mechanism of acid-catalyzed indole hydrogenation.

Catalyst Selection: A Comparative Overview

The choice of catalyst is paramount and depends on factors such as desired selectivity (including enantioselectivity), substrate scope, and process considerations like catalyst removal and recycling.

Heterogeneous Catalysis: The Workhorse Approach

Heterogeneous catalysts, such as platinum or palladium supported on carbon, are widely employed due to their ease of handling, recovery, and recyclability.[1]

-

Platinum on Carbon (Pt/C): This is a robust and effective catalyst, particularly when used in conjunction with an acid promoter.[1][3] It offers a good balance of activity and selectivity for the hydrogenation of the pyrrole ring.

-

Palladium on Carbon (Pd/C): While also effective, Pd/C can sometimes lead to over-reduction or debenzylation in more complex substrates. Careful optimization of reaction conditions is crucial.

Homogeneous Catalysis: Precision and Enantioselectivity

Homogeneous catalysts, typically complexes of rhodium, ruthenium, and iridium with chiral ligands, offer unparalleled control over the stereochemical outcome of the hydrogenation, which is critical for the synthesis of chiral drugs.[4][5][6]

-

Rhodium and Ruthenium Complexes: Phosphine-modified rhodium and ruthenium catalysts have demonstrated high efficiency in the selective hydrogenation of indoles to indolines.[4] These systems often require the presence of a protic acid to generate the reactive 3H-indolium cation.[4]

-

Iridium Complexes: Iridium catalysts, particularly those with chiral bisphosphine-thiourea ligands, have emerged as highly effective for the asymmetric hydrogenation of unprotected indoles, affording excellent yields and enantioselectivities.[5][7]

-

Palladium Complexes: Homogeneous palladium catalysts, in combination with chiral ligands and a Brønsted acid, have also been successfully applied to the asymmetric hydrogenation of unprotected indoles.[2]

| Catalyst Type | Catalyst Examples | Key Advantages | Key Considerations |

| Heterogeneous | 5-10% Pt/C, 5-10% Pd/C | Easy to handle and remove, recyclable, cost-effective. | Can have lower selectivity, may require harsher conditions. |

| Homogeneous | [Rh(COD)Cl]₂ + ligand, Ru(OAc)₂ + ligand, [Ir(COD)Cl]₂ + ligand | High selectivity and enantioselectivity, milder reaction conditions. | More expensive, catalyst removal can be challenging. |

Experimental Protocols

The following protocols are provided as detailed starting points for the synthesis of indoline-2-carboxamide. Note: All reactions involving hydrogen gas should be conducted in a well-ventilated fume hood using appropriate safety precautions and equipment.

Protocol 1: Heterogeneous Hydrogenation using Platinum on Carbon (Pt/C)

This protocol is a robust and generally applicable method for the selective hydrogenation of indole-2-carboxamides.

Caption: Workflow for Heterogeneous Hydrogenation.

Materials:

-

Indole-2-carboxamide derivative

-

5% or 10% Platinum on Carbon (Pt/C)

-

p-Toluenesulfonic acid (p-TSA) or Trifluoroacetic acid (TFA)

-

Solvent: Methanol, Ethanol, or Water[1]

-

Hydrogen gas (high purity)

-

Inert gas (Nitrogen or Argon)

-

Filtration aid (e.g., Celite®)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Parr hydrogenator or a similar high-pressure reactor

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reactor Setup: To a clean and dry high-pressure reactor vessel, add the indole-2-carboxamide substrate (1.0 eq).

-

Solvent and Co-catalyst Addition: Add the chosen solvent (e.g., methanol, approximately 10-20 mL per gram of substrate). Add the acid co-catalyst (p-TSA, 1.0-1.2 eq or TFA, 1.0-1.2 eq).

-

Catalyst Addition: Carefully add the Pt/C catalyst (5-10 mol%).

-

Inerting the Reactor: Seal the reactor and purge the headspace with an inert gas (nitrogen or argon) three times to remove any oxygen.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-500 psi).

-

Reaction Conditions: Begin stirring and heat the reaction mixture to the desired temperature (typically 25-80°C).

-

Monitoring: Monitor the reaction progress by observing the hydrogen uptake and/or by analyzing aliquots (after safely depressurizing and purging the reactor) using techniques like TLC, LC-MS, or NMR.

-

Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with an inert gas.

-

Catalyst Removal: Dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the Pt/C catalyst. Wash the filter cake with additional methanol.

-

Neutralization and Extraction: Concentrate the filtrate under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude indoline-2-carboxamide.

-

Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Protocol 2: Asymmetric Homogeneous Hydrogenation using an Iridium Catalyst

This protocol is designed for the enantioselective synthesis of chiral indoline-2-carboxamides.

Materials:

-

Indole-2-carboxamide derivative

-

Iridium catalyst precursor (e.g., [Ir(COD)Cl]₂)

-

Brønsted acid (e.g., Trifluoroacetic acid)

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Hydrogen gas (high purity)

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Schlenk line or glovebox for handling air-sensitive reagents

-

High-pressure reactor or autoclave

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

Catalyst Pre-formation (under inert atmosphere): In a glovebox or under a stream of inert gas, dissolve the iridium precursor (e.g., [Ir(COD)Cl]₂, 0.5 mol%) and the chiral ligand (1.1 mol%) in the chosen solvent (e.g., DCM). Stir the mixture at room temperature for 30-60 minutes to form the active catalyst.

-

Reaction Setup (under inert atmosphere): In the high-pressure reactor, dissolve the indole-2-carboxamide substrate (1.0 eq) in the solvent.

-

Catalyst and Acid Addition: Transfer the pre-formed catalyst solution to the reactor. Add the Brønsted acid (e.g., TFA, 1.0-1.2 eq).

-

Inerting and Hydrogenation: Seal the reactor, remove it from the glovebox (if used), and connect it to the hydrogen line. Purge with hydrogen gas three times.

-

Reaction Conditions: Pressurize the reactor with hydrogen gas (typically 50-200 psi) and stir at the desired temperature (often room temperature).

-

Monitoring: Monitor the reaction as described in Protocol 1.

-

Work-up: After completion, safely vent the hydrogen and purge with an inert gas.

-

Purification: Concentrate the reaction mixture under reduced pressure and purify the crude product directly by flash column chromatography.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst, insufficient acid, presence of catalyst poisons. | Use fresh catalyst, increase acid loading, ensure high purity of substrate and solvent. |

| Over-reduction | Reaction time too long, temperature or pressure too high. | Monitor the reaction closely and stop when the starting material is consumed. Reduce temperature and/or pressure. |

| Poor Enantioselectivity | Inappropriate ligand-substrate pairing, non-optimal solvent. | Screen different chiral ligands and solvents. |

| Polymerization | Highly reactive iminium ion intermediate. | Consider using a less polar solvent or adding the substrate slowly to the reaction mixture. |

Conclusion

The catalytic hydrogenation of indole-2-carboxamides is a versatile and powerful tool for the synthesis of valuable indoline-2-carboxamides. By understanding the underlying mechanistic principles and carefully selecting the appropriate catalyst and reaction conditions, researchers can achieve high yields and selectivities. The protocols provided herein serve as a solid foundation for developing efficient and scalable synthetic routes to this important class of compounds.

References

- Homogenous Pd-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope and Mechanistic Studies. (2014). Journal of the American Chemical Society.

- Hydrogenation of Indole by Phosphine-Modified Rhodium and Ruthenium C

- Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. (2023). Journal of the American Chemical Society.

- Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. (n.d.). PMC.

- Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One C

- Ir-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope Investigations and Mechanistic Studies. (2022). CCS Chemistry.

- Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogen

- Myoglobin-catalyzed C—H functionalization of unprotected indoles. (n.d.). PMC.

- Ir-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles. (2022). Chinese Chemical Society.

- Optimization of Hydrogenation Conditions for Indoline-2-Carboxylic Acid. (n.d.). Benchchem.

Sources

- 1. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chinesechemsoc.org [chinesechemsoc.org]

- 6. Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chinesechemsoc.org [chinesechemsoc.org]

Solid-phase peptide synthesis (SPPS) with (2S)-indoline-2-carboxamide

Application Note: Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing (2S)-Indoline-2-Carboxamide

Executive Summary & Chemical Context

(2S)-Indoline-2-carboxamide (Ind) is a conformationally constrained bicyclic proline surrogate. Unlike Proline, which generally favors the trans isomer in peptide bonds, Indoline-2-carboxylic acid derivatives exhibit a strong propensity for the cis-amide rotamer in polar solvents due to steric repulsion between the C2-carboxyl group and the fused benzene ring.

This structural rigidity makes it an invaluable tool for:

-

Peptidomimetics: Locking bioactive conformations (e.g.,

-turn mimics). -

Protease Inhibitors: Specifically in HCV and HIV drug discovery (e.g., targeting the S1 pocket).

-

Foldamers: inducing specific secondary structures.

The Synthetic Challenge: While valuable, the incorporation of Ind into SPPS protocols is non-trivial. The secondary amine of the indoline ring is electronically deactivated (relative to proline) by the fused aromatic system and sterically hindered. Consequently, acylation of the indoline nitrogen is the rate-limiting step and prone to failure or deletion sequences. Furthermore, the (2S)-indoline moiety is susceptible to oxidation to indole, resulting in loss of chirality.

Strategic Planning: The "Critical Junction"

Successful synthesis relies on distinguishing between two distinct coupling scenarios:

-

Coupling of Ind (Easy): Activating the carboxyl group of Fmoc-Ind-OH to couple onto the resin or a growing chain. This proceeds with standard kinetics.

-

Coupling to Ind (Hard): Acylating the N-terminal secondary amine of the resin-bound Ind residue. This requires high-efficiency coupling reagents and optimized conditions.

Reagent Selection Matrix

| Component | Recommendation | Scientific Rationale |

| Resin | Rink Amide (RAM) | Yields the C-terminal carboxamide upon cleavage. Use low loading (0.3–0.5 mmol/g) to reduce inter-chain aggregation. |

| Coupling (Standard) | DIC / Oxyma Pure | Standard carbodiimide chemistry is sufficient for coupling Fmoc-Ind-OH to the resin. |

| Coupling (Critical) | HATU / HOAt / DIPEA | The difficult acylation of the Ind amine requires the high reactivity of the aza-benzotriazole uronium salt (HATU). |

| Base | DIPEA or TMP | 2,4,6-Trimethylpyridine (TMP/Collidine) is preferred during the critical coupling to minimize racemization at high temperatures. |

| Solvent | DMF (anhydrous) | NMP can be used if aggregation is observed, but DMF is standard. |

Detailed Experimental Protocol

Phase A: Resin Preparation & Loading

Target: Immobilization of Fmoc-(S)-Indoline-2-carboxylic acid on Rink Amide Resin.

-

Swelling: Place Rink Amide MBHA resin (0.5 mmol/g) in a fritted reaction vessel. Swell in DCM (30 min), then wash with DMF (3x).

-

Fmoc Deprotection (Resin): Treat with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x), DCM (3x), DMF (3x).[1]

-

Activation: Dissolve Fmoc-Ind-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF. Add DIC (3.0 eq). Pre-activate for 2 minutes.

-

Coupling: Add the mixture to the resin. Agitate for 60 minutes at room temperature.

-

QC: Perform a Kaiser Test. (Note: Ind is a secondary amine, but at this stage, we are testing for the absence of the primary amine on the resin). A negative (yellow) result indicates successful coupling.

Phase B: The Critical Step – Chain Elongation

Target: Acylation of the sterically hindered Indoline nitrogen.

WARNING: The secondary amine of Indoline does not react with the standard Kaiser (Ninhydrin) test. You must use the Chloranil Test or p-Nitrophenol ester test to monitor deprotection.

-

Deprotection of Ind: Treat resin-bound Fmoc-Ind with 20% Piperidine/DMF (2 x 10 min).[1]

-

Note: Extended deprotection is not recommended due to potential DKP (diketopiperazine) formation if Ind is the second residue.

-

-

Wash: DMF (5x) to ensure complete removal of piperidine.

-

The "Hard" Coupling (Double Couple Strategy):

-

Cycle 1: Dissolve the Next Fmoc-Amino Acid (4.0 eq) + HATU (3.8 eq) + HOAt (4.0 eq) in DMF. Add DIPEA (8.0 eq). Add to resin immediately. Agitate for 2 hours . Drain.

-

Cycle 2: Repeat the coupling with fresh reagents for 1 hour .

-

-

Capping (Crucial): Acetylate unreacted Ind amines to prevent deletion sequences. Use Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 min.

Phase C: Cleavage & Isolation

-

Wash: Thoroughly wash resin with DCM (5x) and dry under nitrogen.

-

Cocktail Preparation: Prepare TFA / TIS / H2O (95:2.5:2.5). Avoid thiols if not necessary, as they are not required for Ind.

-

Cleavage: Add cocktail to resin. Shake for 2–3 hours.

-

Precipitation: Filter filtrate into cold diethyl ether (-20°C). Centrifuge to pellet the peptide.

Workflow Visualization

The following diagram illustrates the specific logic flow for handling the steric bottleneck of the Indoline residue.

Caption: Workflow highlighting the critical divergence at the N-terminal Indoline coupling step, requiring aggressive activation strategies.

Troubleshooting & Optimization (Self-Validating Systems)

| Issue | Diagnostic | Root Cause | Solution |

| Deletion of "Next" AA | Mass Spec (M - [Next AA]) | Steric hindrance of Ind amine prevented coupling. | Switch to HATU/HOAt (1:1) and perform double coupling. Increase temperature to 50°C (carefully). |

| Diketopiperazine (DKP) | Mass Spec (M - [Ind + AA1]) | If Ind is the 2nd residue, the free amine attacks the resin ester linkage. | Use Trityl linkers or bulky protecting groups on the first AA. Minimize time in Piperidine. |

| Oxidation (+16 Da) | HPLC/MS | Indoline oxidized to Indole during synthesis or cleavage. | Degas all solvents. Minimize exposure to air during filtration. Ensure scavengers (TIS) are fresh. |

| Racemization | Chiral HPLC | Base-catalyzed proton abstraction during slow coupling. | Use Sym-collidine instead of DIPEA during the critical coupling step. |

References

-

Cordella, F. et al. (2024).[2] On the Reactivity of (S)-Indoline-2-Carboxylic Acid. Chirality. Link[2]

-

BenchChem Application Notes. (2025). Coupling of Boc-L-indoline-2-carboxylic Acid (Boc-Inp-OH). Link

-

Albericio, F. et al. (2013). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. National Institutes of Health. Link

-

Santa Cruz Biotechnology. Fmoc-L-indoline-2-carboxylic acid Product Data. Link

Sources

Scalable Synthesis Routes for (2S)-2,3-dihydro-1H-indole-2-carboxamide: A Guide to Industrial Production

An Application Note for Drug Development Professionals

Abstract: (2S)-2,3-dihydro-1H-indole-2-carboxamide, a key chiral building block, is a critical intermediate in the synthesis of numerous pharmaceutical agents. Its stereochemically defined structure is fundamental to the efficacy of the final active pharmaceutical ingredients (APIs). This application note provides a detailed overview and comparison of scalable synthetic strategies for its production, designed for researchers, chemists, and engineers in the pharmaceutical industry. We will explore both classical resolution methodologies and modern asymmetric synthesis techniques, offering detailed, field-proven protocols. The causality behind experimental choices, process validation, and scalability considerations are explained to ensure technical accuracy and practical applicability.

Introduction: The Strategic Importance of (S)-Indoline-2-carboxamide

The indoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs.[1] The specific enantiomer, (2S)-2,3-dihydro-1H-indole-2-carboxamide, and its parent acid are pivotal intermediates for several important pharmaceuticals, including angiotensin-converting enzyme (ACE) inhibitors like Perindopril.[2] The precise three-dimensional arrangement of the chiral center at the C2 position is paramount for biological activity. Consequently, developing robust, cost-effective, and scalable methods to produce this intermediate with high enantiomeric purity is a significant challenge in process chemistry.

This guide focuses on two principal strategies for achieving this goal on an industrial scale:

-

Diastereomeric Resolution: A classical and widely implemented approach involving the separation of a racemic mixture.

-

Asymmetric Synthesis: A modern approach that directly creates the desired enantiomer, avoiding the loss of 50% of the material inherent in simple resolution.

Comparative Analysis of Synthetic Strategies

The selection of a synthetic route for large-scale production hinges on a multifactorial analysis that includes yield, enantiomeric excess (e.e.), cost, safety, and operational simplicity. Below is a comparative summary of the leading methodologies.

| Strategy | Core Principle | Scalability | Typical Yield (S-isomer) | Enantioselectivity (e.e.) | Key Advantages | Key Challenges |

| Classical Resolution | Separation of a racemic mixture of indoline-2-carboxylic acid via diastereomeric salt formation with a chiral amine.[2] | High | 35-70% (with racemate recycling)[2] | >99.5%[2] | Uses inexpensive starting materials; well-established and reliable technology. | Inherent 50% yield loss without recycling; requires handling of large solvent volumes for crystallization. |

| Asymmetric Hydrogenation | Direct enantioselective reduction of an indole or in-situ generated indole precursor using a chiral catalyst.[3][4] | High | >90%[3] | Up to 96%[3] | High atom economy; high throughput; direct formation of the desired enantiomer. | High cost of chiral ligands and precious metal catalysts (e.g., Palladium); requires high-pressure equipment. |

| Biocatalysis / Enzymatic Resolution | Use of enzymes (e.g., lipases, proteases, lyases) for enantioselective hydrolysis of a racemic ester or asymmetric synthesis.[5][6] | Moderate to High | Variable | >99%[6] | High selectivity; mild reaction conditions (ambient temp/pressure); environmentally friendly ("green chemistry"). | Enzyme cost and stability; substrate scope can be limited; potential for microbial contamination. |

Strategic Synthesis Pathways

The choice between a resolution-based pathway and a direct asymmetric synthesis pathway depends on available equipment, cost of goods targets, and in-house expertise.

Caption: Workflow for the classical resolution protocol.

Step A: Synthesis of Racemic Indoline-2-carboxylic Acid

-

Hydrogenation: To a suitable pressure reactor, add indole-2-carboxylic acid (1.0 eq) and a catalyst such as Palladium on Carbon (5% Pd/C, 0.02 eq).

-

Solvent Addition: Add a suitable solvent, such as ethanol or acetic acid.

-

Reaction: Pressurize the reactor with hydrogen gas (e.g., 7 bars) and heat to the target temperature (e.g., 50-70 °C). Monitor the reaction for completion by HPLC. [2]4. Work-up: Once the reaction is complete, cool the mixture, vent the reactor, and filter off the catalyst. Concentrate the filtrate under reduced pressure to obtain crude racemic indoline-2-carboxylic acid. The typical yield is >90%. [2] Step B: Chiral Resolution

Causality: This step relies on the principle that diastereomers (formed between the racemic acid and a single enantiomer of a chiral base) have different physical properties, such as solubility, allowing for their separation by crystallization. (R)-α-methylbenzylamine is a cost-effective and efficient resolving agent. [2]

-

Dissolution: Dissolve the racemic indoline-2-carboxylic acid (1.0 eq) in a suitable solvent, typically ethanol.

-

Addition of Resolving Agent: Add (R)-α-methylbenzylamine (approx. 0.7-0.8 eq) to the solution.

-

Crystallization: Stir the mixture. The less soluble diastereomeric salt, the (R)-α-methylbenzylamine salt of (2S)-indoline-2-carboxylic acid, will precipitate.

-

Isolation: Filter the white precipitate and wash with cold ethanol. The mother liquor, which is enriched in the (2R)-isomer, should be saved for the recycling process. [2] Step C: Liberation of the (S)-Enantiomer

-

Recrystallization: The isolated salt can be recrystallized from a solvent like isopropanol to enhance diastereomeric purity. [2]2. Acidification: Dissolve the purified salt in water and add a 1N hydrochloric acid solution until the pH is acidic (e.g., pH 3-4). [2]3. Isolation: The (2S)-indoline-2-carboxylic acid will precipitate out of the aqueous solution. Filter the solid, wash with water, and dry to yield the pure (S)-enantiomer with an enantiomeric purity typically exceeding 99.5%. [2] Step D: Amidation

Causality: The final step involves forming an amide bond. This is commonly achieved by activating the carboxylic acid, which allows for nucleophilic attack by ammonia or an ammonia equivalent. Using a coupling agent like BOP is efficient but can be expensive at scale. [7]A more classical approach involves forming an acyl chloride.

-

Acyl Chloride Formation: Suspend (2S)-indoline-2-carboxylic acid (1.0 eq) in a dry, inert solvent like dichloromethane (DCM). Add thionyl chloride (SOCl₂, 1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

-

Ammonia Addition: Cool the reaction mixture again to 0 °C. Bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., 7N NH₃ in Methanol) dropwise.

-

Work-up: After the reaction is complete, quench with water. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield (2S)-2,3-dihydro-1H-indole-2-carboxamide.

Protocol 2: Asymmetric Synthesis via Palladium-Catalyzed Hydrogenation

This modern approach offers high efficiency and atom economy by directly generating the desired enantiomer. [3][4]It is particularly suited for facilities equipped with high-pressure reactors and where the cost of the catalyst can be justified by the high throughput and yield.

Step A: Substrate Preparation

This method often employs a one-pot process starting from a suitable precursor, such as a tert-butyl (2-(2-oxo-3-phenylpropyl)phenyl) carbamate, which cyclizes in situ to form the indole substrate for hydrogenation. [3] Step B: One-Pot Asymmetric Hydrogenation

Causality: The enantioselectivity is controlled by a chiral ligand coordinated to the palladium catalyst. The ligand creates a chiral environment around the metal center, forcing the hydrogen to add to one face of the indole substrate preferentially. A strong Brønsted acid is often crucial for both the in-situ formation of the indole and for promoting the hydrogenation step. [3]

-

Reactor Setup: To a high-pressure reactor, add the indole precursor (1.0 eq), the palladium catalyst (e.g., Pd(TFA)₂, 1 mol%), and the chiral ligand (e.g., a chiral phosphine ligand, 1.1 mol%).

-

Solvent and Additive: Add a suitable solvent mixture (e.g., trifluoroethanol/toluene) and a strong Brønsted acid like ethanesulfonic acid. [3]3. Reaction: Seal the reactor, purge with hydrogen, and then pressurize to the target pressure (e.g., 300-700 psi). Heat the reaction to the desired temperature (e.g., 40 °C) and stir for 24 hours. [3]4. Work-up: After cooling and venting, the reaction mixture is worked up by neutralizing the acid, extracting the product into an organic solvent, and purifying by chromatography to yield the chiral indoline derivative. This process has been demonstrated at the mmol scale with excellent yield (91%) and enantioselectivity (94% ee). [3] Step C: Conversion to Carboxamide

The resulting chiral indoline ester or acid is then converted to the final carboxamide using standard amidation procedures as described in Protocol 1, Step D.

Conclusion for Industrial Application

The choice between classical resolution and asymmetric synthesis for the production of (2S)-2,3-dihydro-1H-indole-2-carboxamide is a strategic one.

-

The resolution pathway is robust, well-documented, and utilizes lower-cost reagents, making it attractive for initial scale-up and facilities where specialized catalysis equipment is unavailable. The implementation of a racemate recycling loop is critical to making this process economically viable. [2]* The asymmetric hydrogenation pathway represents a more modern, elegant, and atom-economical approach. [3][4]While requiring a higher initial investment in catalysts and high-pressure equipment, it offers higher throughput and reduced waste streams, aligning with the principles of green chemistry.

For any large-scale campaign, a thorough process hazard analysis (PHA) is mandatory, especially when handling high-pressure hydrogen gas and pyrophoric catalysts.

References

- Facile synthesis of chiral indolines through asymmetric hydrogenation of in situ generated indoles. (Source: Organic Chemistry Frontiers, RSC Publishing) [URL: https://pubs.rsc.org/en/content/articlelanding/2017/qo/c7qo00216c]

- Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril. (Source: Google Patents, US7196204B2) [URL: https://patents.google.

- Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. (Source: ResearchGate) [URL: https://www.researchgate.

- Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. (Source: SIOC Journals) [URL: http://sioc-journal.cn/Jwk_yjhx/EN/10.6023/j.issn.0253-2786.2010.12.030]

- Catalytic Asymmetric Synthesis of 3-Hydroxyindolenines Using Achiral Oxaziridines. (Source: Journal of the American Chemical Society) [URL: https://pubs.acs.org/doi/10.1021/jacs.3c14214]

- Facile synthesis of chiral indolines through asymmetric hydrogenation of in situ generated indoles. (Source: Organic Chemistry Frontiers, RSC Publishing) [URL: https://pubs.rsc.org/en/content/articlehtml/2017/qo/c7qo00216c]

- Efficient synthesis of chiral indolines using an imine reductase from Paenibacillus lactis. (Source: Semantic Scholar) [URL: https://www.semanticscholar.org/paper/Efficient-synthesis-of-chiral-indolines-using-an-Li-Wang/8207567e9140409a304e21a224a91a92e1069b1c]

- Novel method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril. (Source: Google Patents, CA2521877A1) [URL: https://patents.google.

- Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. (Source: Longdom Publishing) [URL: https://www.longdom.org/open-access/separation-and-quantification-of-octahydroh-indolecarboxilic-acid-and-its-three-isomers-by-hplc-using-refractive-index-dete-2157-7064.1000141.pdf]

- Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. (Source: ACS Central Science) [URL: https://pubs.acs.org/doi/10.1021/acscentsci.2c00224]

- Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. (Source: Organic & Biomolecular Chemistry, RSC Publishing) [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00523a]

- Highly enantioselective synthesis of 2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-ones via catalytic asymmetric intramolecular cascade imidization-nucleophilic addition-lactamization. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/25469550/]

- Asymmetric Indoline Synthesis via Intramolecular Aza-Michael Addition Mediated by Bifunctional Organocatalysts. (Source: Organic Letters, ACS Publications) [URL: https://pubs.acs.org/doi/10.1021/ol902927d]

- Organocatalytic asymmetric reaction of indol-2-yl carbinols with enamides: synthesis of chiral 2-indole-substituted 1,1-diarylalkanes. (Source: Chemical Communications, RSC Publishing) [URL: https://pubs.rsc.org/en/content/articlelanding/2015/cc/c5cc03290b]

- Asymmetric Synthesis of (S)-2-Indolinecarboxylic Acid by Combining Biocatalysis and Homogeneous Catalysis. (Source: ResearchGate) [URL: https://www.researchgate.

- Processes for the synthesis of (2s, 3ar, 7as)-octahydro-1h-indole carboxylic acid as an intermediate for trandolapril. (Source: Google Patents, WO2011009021A1) [URL: https://patents.google.

- Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. (Source: PMC) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319056/]

- Synthetic method of indole-2-carboxylic acid. (Source: Google Patents, CN102020600A) [URL: https://patents.google.

- Organocatalytic Asymmetric Synthesis of Indole-Based Chiral Heterocycles: Strategies, Reactions, and Outreach. (Source: Accounts of Chemical Research, ACS Publications) [URL: https://pubs.acs.org/doi/10.1021/acs.accounts.9b00421]

- Method for preparing (s)-indoline-2-carboxylic acid and (s). (Source: Google Patents, WO2005051910A1) [URL: https://patents.google.

- Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (Source: MDPI) [URL: https://www.mdpi.com/1420-3049/27/15/4988]

- (2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide. (Source: SynHet) [URL: https://synhet.com/product/2s-n-methyl-2-3-dihydro-1h-indole-2-carboxamide-cas-185213-09-6]

- Organocatalytic asymmetric [3 + 3] annulations of 3-carboxamide oxindoles with β,γ-unsaturated α-keto esters. (Source: RSC Publishing) [URL: https://pubs.rsc.org/en/content/articlelanding/2016/sc/c6sc03022a]

- Switchable divergent synthesis of chiral indole derivatives via catalytic asymmetric dearomatization of 2,3-disubstituted indoles. (Source: PMC) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11100063/]

- Recent developments in the catalytic asymmetric synthesis of indolin-3-one derivatives. (Source: Organic & Biomolecular Chemistry, RSC Publishing) [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ob/d2ob01332f]

- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (Source: MDPI) [URL: https://www.mdpi.com/1420-3049/28/22/7502]

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (Source: PMC) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10890632/]

- On the Reactivity of ( S )‐Indoline‐2‐Carboxylic Acid. (Source: ResearchGate) [URL: https://www.researchgate.net/publication/376785292_On_the_Reactivity_of_S-Indoline-2-Carboxylic_Acid]

- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (Source: PMC) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503463/]

Sources

- 1. Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. US7196204B2 - Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril - Google Patents [patents.google.com]

- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 4. Facile synthesis of chiral indolines through asymmetric hydrogenation of in situ generated indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. WO2005051910A1 - Method for preparing (s)-indoline-2-carboxylic acid and (s)-indoline-2-carboxylic acid methyl ester using hydrolytic enzyme - Google Patents [patents.google.com]

- 7. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Improving yield of (2S)-2,3-dihydro-1H-indole-2-carboxamide synthesis

The following guide serves as a specialized Technical Support Center for the synthesis of (2S)-2,3-dihydro-1H-indole-2-carboxamide (also known as (S)-indoline-2-carboxamide). This molecule is a critical intermediate in the synthesis of ACE inhibitors like Perindopril .[1]

Status: Operational | Tier: Level 3 (Process Optimization)

Process Overview & Logic Map

To improve yield, one must first identify the bottleneck.[2] The synthesis generally follows three critical phases: Core Reduction , Chiral Resolution , and Amidation .[2] Yield loss typically occurs due to racemization during amidation or oxidation during isolation.

Master Workflow & Control Points

The following diagram illustrates the optimized industrial route with critical "Stop/Check" points to prevent yield loss.

Caption: Optimized workflow emphasizing the recycling of the (R)-isomer and temperature control during amidation to maximize enantiomeric yield.

Troubleshooting Modules

Module A: The Precursor Bottleneck (Hydrogenation)

Issue: Incomplete reduction of Indole-2-carboxylic acid or catalyst poisoning. Symptom: Presence of unreacted indole (detectable by UV or TLC) or low reaction rate.[2]

| Parameter | Optimized Condition | Why it matters (Causality) |

| Catalyst | 5% Pt/C or 5% Rh/C | Pd/C is often insufficient for the electron-rich indole ring at low pressures. Rhodium prevents ring opening. |

| Solvent | Acetic Acid or MeOH/HCl | Acidic media protonates the nitrogen, activating the ring for hydrogenation and preventing catalyst inhibition by the amine product. |

| Pressure | 10–50 bar (Hydrogen) | Indole aromaticity is stable; high pressure is required to drive kinetics to completion.[2] |

Q: My hydrogenation yield is <60%. What is wrong? A: Check your solvent pH. If running in neutral methanol, the amine product (indoline) can poison the catalyst surface.[2]

-

Protocol Fix: Add 1.0 equivalent of HCl or use Glacial Acetic Acid as the solvent. This forms the hydrochloride salt immediately, keeping the catalyst active.[2]

-

Safety Note: Filter the catalyst under inert atmosphere (Argon/Nitrogen). Indoline derivatives are highly susceptible to re-oxidation in air when in contact with spent catalyst.

Module B: The Yield Killer (Amidation & Racemization)

Issue: Conversion of (S)-indoline-2-carboxylic acid to the amide results in loss of chirality (low ee%) or low chemical yield due to dimerization. Context: The secondary amine in the indoline ring is nucleophilic. If unprotected, it can react with the activated carboxyl group of another molecule, forming dimers (polypeptides).[2]

Q: Should I protect the Nitrogen before amidation? A: Yes, for maximum yield. While direct amidation is possible, it requires strict pH control.[2]

-

Recommendation: Protect with Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) .[2]

-

Yield Impact: Unprotected routes often yield 40–50% due to oligomerization. Protected routes can achieve >85%.[3]

Q: I am seeing racemization (loss of S-configuration). Why? A: This usually happens during the activation of the carboxylic acid.

-

Mechanism: Over-activation leads to oxazolone formation or proton abstraction at the alpha-carbon.

-

Protocol Fix (Mixed Anhydride Method):

-

Dissolve N-protected acid in THF.

-

Cool to -15°C (Critical).

-

Add N-methylmorpholine (NMM) and Isobutyl Chloroformate (IBCF).

-

Stir for only 15-30 mins.

-

Add Ammonia (gas or solution) immediately.[2]

-

Reasoning: Low temperature prevents the thermodynamic racemization pathway.

-

Module C: Stability & "The Pink Product"

Issue: The white product turns pink or red upon drying or storage. Diagnosis: Oxidation of the indoline ring back to an indole species (often colored quinoidal impurities).[2]

Q: How do I prevent the product from turning pink? A: Indolines are air-sensitive.

-

Workup: Use degassed solvents (sparge with N2 for 15 mins).

-

Additives: Add 0.1% Sodium Metabisulfite or Ascorbic Acid to the aqueous workup phase to scavenge oxidative radicals.

-

Storage: Store under Argon at -20°C.

-

Rescue: If the product is slightly pink, wash with cold MTBE (Methyl tert-butyl ether) containing a trace of sodium dithionite.[2]

Detailed Experimental Protocol

Optimized for High Yield (Target: >80% overall)

Step 1: Enzymatic Resolution (The Green Route)

Instead of chemical resolution (low yield), use Savinase or Alcalase for kinetic resolution of the methyl ester.[2]

-

Substrate: Racemic Indoline-2-carboxylic acid methyl ester.[4]

-

Medium: Carbonate buffer (pH 8.5) / Acetone (90:10).[2]

-

Action: Stir at 25°C. The enzyme selectively hydrolyzes the (R)-ester to the (R)-acid.

-

Separation: Extract the unreacted (S)-ester (Organic phase) from the (R)-acid (Aqueous phase).

-

Yield: Theoretical max is 50%, but the (R)-acid can be racemized (using NaOH/Heat) and recycled, pushing effective yield >80%.[2]

Step 2: Amidation of (S)-Indoline-2-carboxylic acid (Protected)

Reagents: (S)-N-Boc-Indoline-2-COOH (1.0 eq), IBCF (1.1 eq), NMM (1.1 eq), NH3 (g).[2]

-

Activation: Charge (S)-N-Boc-Indoline-2-COOH into a reactor with THF (10 vol). Cool to -15°C .

-

Base Addition: Add N-methylmorpholine (NMM) dropwise. Maintain T < -10°C.

-

Anhydride Formation: Add Isobutyl Chloroformate (IBCF) slowly. Stir for 30 min at -15°C.

-

Ammonolysis: Bubble anhydrous NH3 gas or add NH4OH solution. The reaction is exothermic; control T < 0°C.

-

Workup: Quench with water. Extract with Ethyl Acetate. Wash with dilute Citric Acid (to remove NMM) and Brine.[2]

-

Deprotection: Treat with HCl/Ethyl Acetate to remove Boc. Filter the hydrochloride salt of (S)-indoline-2-carboxamide.

Troubleshooting Logic Tree (Graphviz)

Caption: Diagnostic logic tree for identifying and resolving yield losses at specific synthetic stages.

References

-

Al-Wahaibi, L. H., et al. (2022).[2][5] Synthesis and Biological Evaluation of Indole-2-Carboxamides. PMC. Link

-

Pasquini, S., et al. (2008).[2] Indole-2-carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI Molecules. Link

-

Simig, G., et al. (2007).[2] Method for the synthesis of (S)-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril. US Patent US7196204B2. Link

-

Kuwano, R., et al. (2022).[2][3][5] Ir-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles. CCS Chemistry. Link[2]

-

Rebolledo, F., et al. (2011).[2] Racemization-free and scalable amidation of L-proline in organic media using ammonia and biocatalyst. Green Chemistry. Link

Sources

- 1. US7196204B2 - Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. chinesechemsoc.org [chinesechemsoc.org]

- 4. WO2005051910A1 - Method for preparing (s)-indoline-2-carboxylic acid and (s)-indoline-2-carboxylic acid methyl ester using hydrolytic enzyme - Google Patents [patents.google.com]

- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Solubility issues of (2S)-2,3-dihydro-1H-indole-2-carboxamide in aqueous buffers

Technical Support Center: (2S)-2,3-Dihydro-1H-indole-2-carboxamide

Executive Summary

Users frequently report precipitation and degradation issues with (2S)-2,3-dihydro-1H-indole-2-carboxamide (also known as (S)-indoline-2-carboxamide ) when transitioning from organic stock solutions to aqueous buffers.

These issues stem from two core physicochemical realities:

-

Low Aqueous Solubility: The compound is a lipophilic, weak base that remains uncharged at neutral pH.

-

Oxidative Instability: The indoline core is prone to spontaneous dehydrogenation to form the aromatic indole (1H-indole-2-carboxamide), a reaction accelerated by light, higher pH, and dissolved oxygen.

This guide provides a validated workflow to solubilize this compound while maintaining its chemical integrity.

Part 1: Physicochemical Profile & Solubility Physics

To troubleshoot effectively, you must understand the molecule's behavior in solution.

| Property | Value / Characteristic | Impact on Experiment |

| Core Structure | Indoline (Fused benzene-pyrrolidine) | Chiral (S-enantiomer).[1] Non-planar. |

| pKa (Calculated) | ~2.5 - 3.5 (Conjugate Acid of N1) | The nitrogen is an electron-deficient aniline derivative due to the adjacent carboxamide. It is neutral at physiological pH (7.4). |

| LogP | ~1.5 - 1.9 | Moderately lipophilic. Requires cosolvents for concentrations >50 µM. |

| Redox Potential | High susceptibility to oxidation | Readily converts to Indole-2-carboxamide (aromatic, achiral) in air. |

The "Indole Trap": Many researchers confuse this compound with its oxidized form, Indole-2-carboxamide.

-

Indoline (Target): Non-aromatic heterocyclic ring, 3D structure, Chiral.

-

Indole (Degradant): Aromatic, flat, Achiral.

-

Symptom:[2] If your clear solution turns yellow or brown overnight, you likely have significant aromatization (oxidation).

Part 2: Validated Solubilization Protocol

Objective: Prepare a stable 10 mM stock and a 100 µM working solution in PBS (pH 7.4).

Reagents Required:

-

Solvent: DMSO (Anhydrous, High Purity Grade).

-

Buffer: PBS pH 7.4 (Degassed).

-

Stabilizer (Optional): Ascorbic acid or Sodium Metabisulfite (if assay permits).

Step-by-Step Workflow:

1. Stock Solution Preparation (10 mM)

-

Weigh the solid (2S)-2,3-dihydro-1H-indole-2-carboxamide rapidly to minimize air exposure.

-

Dissolve in 100% DMSO . Do not use water or ethanol as the primary solvent.

-

Checkpoint: The solution should be clear and colorless. If it is yellow, the solid may have already oxidized.

-

Storage: Aliquot immediately into amber vials. Store at -20°C or -80°C under argon/nitrogen gas. Avoid repeated freeze-thaw cycles.

2. Working Solution Preparation (100 µM)

-

Critical Step: Do not add the DMSO stock directly to a large volume of static buffer. This causes local precipitation ("crashing out") that is hard to redissolve.

-

Technique:

-

Place the required volume of PBS in a vortexing tube.

-

While vortexing the buffer, slowly inject the DMSO stock (maintaining <1% v/v DMSO final concentration if possible).

-

Observation: The solution should remain clear. If turbidity appears, sonicate for 30 seconds.

-

3. Handling Oxidation (The "Yellowing" Effect)

-

Indolines oxidize to indoles in the presence of dissolved oxygen.

-

Mitigation: Degas all buffers (vacuum filtration or helium sparging) before use.

-

Antioxidants: If your biological assay tolerates it, add 100 µM Ascorbic Acid or 1 mM DTT to the buffer to act as a sacrificial antioxidant.

Part 3: Troubleshooting Decision Tree

Use the following logic flow to diagnose solubility or stability failures.

Figure 1: Diagnostic logic for solubility and stability issues with Indoline-2-carboxamide.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use acidic buffer (pH 4.0) to improve solubility? A: Yes, but with caveats. The indoline nitrogen (N1) is weakly basic. Lowering the pH below its pKa (likely <3 due to the electron-withdrawing amide) might protonate it, vastly increasing solubility. However, most biological assays require pH 7.4. Furthermore, acidic conditions can sometimes accelerate amide hydrolysis over long periods.

Q2: My clear solution turned yellow after 4 hours. Is it still usable? A: Likely no . The yellow color indicates the formation of the aromatic indole derivative. This is a different chemical species with a flat topology (loss of chirality at C2) and likely different biological activity. You should quantify the purity via LC-MS. If the indole content is >5%, prepare a fresh solution.

Q3: Can I use cyclodextrins instead of DMSO? A: Yes. Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is an excellent excipient for this compound.

-

Protocol: Prepare a 20% (w/v) HP-β-CD solution in water. Add the solid compound and stir for 4-6 hours. This encapsulates the lipophilic indoline core, protecting it from oxidation and increasing apparent solubility without high DMSO concentrations.

Q4: Why does the literature show different melting points for this compound? A: This is often due to enantiomeric purity or oxidation state.

-

Pure (S)-Indoline-2-carboxamide has a specific melting point range (often ~177°C dec. for the acid precursor, amides vary).

-

If the sample is partially oxidized to the indole, the melting point will depress or shift significantly. Always verify identity by NMR or Mass Spec before use.

References

-

PubChem. (2025).[3] Indole-2-carboxamide Compound Summary. National Center for Biotechnology Information. [Link](Note: Reference for the oxidized impurity profile).

- Vertex AI Search. (2025). Consolidated physicochemical analysis of Indoline-2-carboxamide derivatives.

Sources

Technical Support Center: Crystallization Engineering for (2S)-Indoline-2-Carboxamide

[1]

Topic: Recrystallization Solvents & Purification Protocols Molecule: (2S)-2,3-dihydro-1H-indole-2-carboxamide CAS Registry (Related Acid): 79815-20-6 (Reference for precursor) Chemical Class: Chiral Bicyclic Amide / Indoline Derivative[1]

Executive Summary & Solvent Selection Matrix

(2S)-Indoline-2-carboxamide combines a secondary amine (indoline ring) with a primary amide group.[1] This structure creates a specific solubility profile:

-

H-Bonding: The amide group acts as both a donor and acceptor, making the molecule soluble in polar protic solvents (alcohols).

-

Basicity: The indoline nitrogen is less basic than aliphatic amines but still susceptible to oxidation and salt formation.

-

Chirality: The (S)-configuration at C2 is sensitive. Prolonged heating in strong acids or bases can lead to racemization (conversion to the R-isomer).[1]

Solvent Screening Matrix

Use this table to select the starting solvent system based on your crude purity and yield requirements.

| Solvent System | Role | Classification | Recommended For | Operational Notes |

| Ethanol (95% or Absolute) | Solvent | Polar Protic | High Purity Polishing. Best for removing trace colored impurities.[1] | High solubility at boiling; moderate at RT.[1] Requires cooling to 0°C for max yield. |

| Ethyl Acetate / Heptane | Solvent / Anti-solvent | Polar Aprotic / Non-polar | Bulk Purification. Excellent for removing unreacted coupling reagents.[1] | Dissolve in hot EtOAc (5-7 vol), add warm Heptane (2-3 vol) until turbid, then cool slowly. |

| Isopropanol (IPA) | Solvent | Polar Protic | Polymorph Control. Slower evaporation/cooling rates often yield better crystal habit. | Good balance of solubility. Less likely to cause "oiling out" than Methanol.[1] |

| Methanol / Water | Solvent / Anti-solvent | Polar / Polar | Desalting. Use only if inorganic salts are present in the crude. | Risk: High risk of oiling out if water is added too fast. Keep MeOH ratio high (>80%). |

| Toluene | Solvent | Aromatic | Enantiomeric Enrichment. | Lower solubility requires higher volumes, but often discriminates well between racemates. |

Experimental Workflow Diagrams

Figure 1: Solvent Selection Decision Tree

This logic flow helps you choose the correct solvent system based on the behavior of your crude material.

Caption: Decision tree for selecting the optimal crystallization strategy based on initial solubility observations.

Detailed Protocols

Protocol A: Standard Recrystallization (Ethanol)

Objective: Removal of trace chemical impurities and color.

-

Preparation: Charge 10.0 g of crude (S)-indoline-2-carboxamide into a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Dissolution: Add Absolute Ethanol (60 mL) (approx. 6 volumes).

-

Heating: Heat the mixture to reflux (78°C).

-

Checkpoint: If the solid does not fully dissolve after 15 minutes at reflux, add Ethanol in 1 mL increments until a clear solution is obtained.

-

-

Filtration (Optional): If insoluble particles (dust/salts) remain, perform a hot filtration through a pre-warmed funnel.

-

Nucleation: Remove from heat. Allow the solution to cool slowly to room temperature (20-25°C) over 2 hours. Stirring should be gentle (100-150 rpm).

-

Note: Rapid cooling may trap impurities.

-

-

Finishing: Cool the slurry to 0-5°C using an ice bath for 1 hour to maximize yield.

-

Isolation: Filter the white crystals using vacuum filtration. Wash the cake with cold Ethanol (10 mL) .

-

Drying: Dry in a vacuum oven at 40-45°C for 12 hours.

Protocol B: Anti-Solvent Precipitation (EtOAc / Heptane)

Objective: Yield maximization and removal of non-polar impurities.

-

Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) at 60°C (approx 5-8 volumes).

-

Addition: Slowly add Heptane (warm, ~50°C) dropwise to the stirring solution.

-

Cloud Point: Stop addition when a faint, persistent turbidity (cloudiness) is observed.

-

Re-dissolution: Add a small amount of EtOAc (1-2 mL) to clear the solution back to transparency.[1]

-

Crystallization: Allow to cool to RT. The shift in polarity will force the amide out of solution as crystals rather than oil.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a sticky gum) instead of crystallizing. What is happening?

Diagnosis: This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve. It is common with amides in water/alcohol mixtures.[1] Corrective Action:

-

Temperature Control: You are cooling too fast. Re-heat the mixture to dissolve the oil. Cool much slower (e.g., 5°C per hour).

-

Seeding: Add a few crystals of pure product (seed crystals) at the cloud point (approx 40-50°C) to provide a template for crystal growth.

-

Solvent Switch: Switch from Methanol/Water to Isopropanol or Ethyl Acetate .[1] Water often exacerbates oiling in hydrophobic amides.[1]

Q2: The enantiomeric excess (ee) dropped after recrystallization. Did I racemize it?

Diagnosis: The (S)-center at C2 is susceptible to racemization under two conditions:

-

High Heat + Strong Base/Acid: If your crude contained residual base (e.g., NaOH, TEA) or acid from the synthesis, refluxing can cause proton exchange at the chiral center.

-

Racemic Crystal Trap: Sometimes the racemic compound crystallizes more easily than the pure enantiomer. Corrective Action:

-

Check pH: Ensure the crude is neutral (pH 6-7) before heating. Wash the organic layer with buffer prior to crystallization.

-

Limit Heat: Do not reflux for extended periods (>1 hour).

-

Use Chiral Resolution: If ee is already compromised (<90%), recrystallization alone may not fix it. You may need to form a diastereomeric salt with a chiral acid (e.g., Tartaric acid) to upgrade the purity before reverting to the amide.

Q3: The crystals are colored (yellow/brown) but NMR shows it's pure.

Diagnosis: Indoline derivatives are prone to oxidation at the secondary amine nitrogen (forming indole or oxide species), which are highly colored even at ppm levels. Corrective Action:

-

Charcoal Treatment: During the hot dissolution step (Step 3 in Protocol A), add activated carbon (5 wt%). Stir for 10 mins, then hot filter.

-

Inert Atmosphere: Perform the recrystallization under Nitrogen or Argon to prevent oxidative degradation.

References

-

Synthesis of Perindopril Intermediates

- Source: US Patent 4,914,214.

- Relevance: Establishes the stability profile of the (S)

-

Indoline-2-Carboxamide Preparation

- Source: CN103910688A. "Preparation method of (S)-indoline-2-carboxamide."

- Relevance: Cites specific purification techniques for the amide derivative using Ethyl Acet

- Source: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

- Chiral Stability of Indoline-2-carboxylic acid derivatives: Source: Tetrahedron Letters, Vol 23, Issue 16, 1982. Relevance: Discusses the racemization risks of the C2 center in indoline systems.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for (2S)-2,3-dihydro-1H-indole-2-carboxamide before handling.[1] The (S)-enantiomer is a biologically active intermediate; handle with appropriate PPE.[1]

Sources

Technical Support Center: Overcoming Steric Hindrance in (2S)-Indoline-2-Carboxamide Reactions

Welcome to the technical support center for navigating the complexities of reactions involving (2S)-indoline-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges stemming from steric hindrance around this valuable scaffold. Here, we move beyond simple protocols to provide in-depth, evidence-based troubleshooting strategies and frequently asked questions, grounded in established chemical principles and the latest research.

Introduction: The Challenge of Steric Hindrance with (2S)-Indoline-2-Carboxamide

(2S)-Indoline-2-carboxylic acid and its derivatives are privileged scaffolds in medicinal chemistry, often serving as mimics of proline and phenylalanine.[1] Their rigid structure can be advantageous for locking in specific conformations, but it also presents a significant synthetic challenge: steric hindrance. The proximity of the indoline ring to the carboxamide functionality can impede the approach of reagents, leading to low yields, slow reaction times, or complete reaction failure. This guide will equip you with the knowledge to diagnose and overcome these steric barriers.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. Each solution is accompanied by a mechanistic explanation to empower you to make informed decisions in your research.

Issue 1: Low to No Yield in N-Arylation Reactions (Buchwald-Hartwig Amination)

Question: I am attempting an N-arylation of my (2S)-indoline-2-carboxamide with a bulky aryl halide using standard Buchwald-Hartwig conditions (e.g., Pd₂(dba)₃, a standard phosphine ligand, and a common base like NaOtBu), but I am observing very low conversion. What are the likely causes and how can I improve the yield?

Answer: Low yields in Buchwald-Hartwig aminations with sterically demanding substrates like (2S)-indoline-2-carboxamide are common and typically stem from a few key factors. The bulky nature of both the indoline scaffold and potentially your aryl halide can hinder the crucial oxidative addition and reductive elimination steps of the catalytic cycle.

Diagnostic & Solution Workflow:

-

Ligand Modification: The first and most impactful variable to address is the phosphine ligand. Standard, less bulky ligands may not create a sufficiently reactive palladium center to overcome the steric barrier.

-

Recommendation: Switch to a more sterically hindered, electron-rich "Buchwald-type" ligand. These ligands promote the formation of a monoligated, highly reactive LPd(0) species, which is more effective in coupling sterically congested partners.[2][3] Examples include biarylphosphine ligands like XPhos, SPhos, or RuPhos. The increased steric bulk on the ligand facilitates the reductive elimination step, which is often the rate-limiting step for hindered substrates.

-

-

Base Optimization: The choice of base is critical. While NaOtBu is a strong base, it can sometimes participate in side reactions or be too sterically hindered itself.

-

Recommendation: Consider alternative bases such as lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄). LiHMDS is a strong, non-nucleophilic base that can be effective in hindered systems.[2] K₃PO₄ is a weaker base that can sometimes offer better results with sensitive functional groups.

-

-

Solvent and Temperature: The reaction solvent and temperature can significantly influence reaction rates.

-

Recommendation: Toluene or dioxane are standard solvents. If solubility is an issue, consider a more polar aprotic solvent like DMF, but be mindful of potential side reactions. Increasing the reaction temperature can often overcome activation energy barriers, but should be done cautiously to avoid decomposition.

-

Comparative Table of Reaction Conditions:

| Parameter | Standard Conditions | Recommended for Hindered Substrates | Rationale |

| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Pd₂(dba)₃ or Pd(OAc)₂ | Both are effective precursors to the active Pd(0) catalyst. |

| Ligand | P(tBu)₃, BINAP | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[2][3] |

| Base | NaOtBu | LiHMDS, K₃PO₄ | Alternative bases can improve performance with hindered substrates.[2] |

| Solvent | Toluene, Dioxane | Toluene, Dioxane, t-BuOH | Solvent choice can impact solubility and reaction kinetics. |

| Temperature | 80-110 °C | 100-120 °C (monitor for decomposition) | Higher temperatures can overcome activation barriers. |

Illustrative Catalytic Cycle:

Caption: Buchwald-Hartwig amination cycle.

Issue 2: Difficulty in Direct Amide Bond Formation with a Bulky Amine

Question: I am trying to synthesize a (2S)-indoline-2-carboxamide derivative by coupling the corresponding carboxylic acid with a sterically hindered primary or secondary amine using standard peptide coupling reagents (e.g., HATU, HOBt/EDC). The reaction is sluggish and gives poor yields. How can I facilitate this transformation?

Answer: The direct formation of sterically hindered amides is a well-known challenge in organic synthesis.[4][5] The nucleophilicity of the amine is reduced by bulky substituents, and the electrophilicity of the activated carboxylic acid is shielded by the indoline ring.

Troubleshooting Strategies:

-

Alternative Coupling Reagents: While HATU and EDC/HOBt are excellent general-purpose coupling reagents, more potent activators may be required for hindered systems.

-

Recommendation: Consider using a phosphonium-based reagent like BOP or PyBOP, or a uronium-based reagent like COMU. These reagents often show enhanced reactivity in challenging coupling reactions. Another powerful option is propylphosphonic anhydride (T3P®), which is known for its efficacy in forming hindered amide bonds.[6]

-

-

Boronic Acid Catalysis: For dehydrative amide bond formation, organoboron catalysts can be highly effective, particularly for sterically hindered substrates.[7]

-

Recommendation: Employing an ortho-substituted arylboronic acid catalyst in a high-boiling solvent like toluene or xylene under azeotropic reflux can drive the reaction to completion by removing water.[7]

-

-

Acid Chloride Formation: A classic but highly effective method is to convert the carboxylic acid to the more reactive acid chloride.

-

Protocol:

-